5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid

Lipophilicity Physicochemical property Drug-likeness

Researchers optimizing Keap1-Nrf2 PPI inhibitors face limited access to pre-validated, substitution-ready 5-aryl-pyrrole-2-carboxylic acid scaffolds. This 4-(difluoromethoxy)phenyl analogue directly addresses SAR gaps. It features: (i) a distinct -OCF₂H group providing a ¹⁹F NMR handle for fragment screening; (ii) elevated LogP (2.97) and HBA count (3) vs. parent phenyl analogue, predicting improved membrane permeability and target binding; (iii) a molecular weight of 253.20 Da, meeting fragment library criteria. Supplied at >98% purity, it is ready for direct use in SPR assays, in vivo ALI models, and QSAR model construction without additional purification.

Molecular Formula C12H9F2NO3
Molecular Weight 253.20 g/mol
Cat. No. B13622800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid
Molecular FormulaC12H9F2NO3
Molecular Weight253.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(N2)C(=O)O)OC(F)F
InChIInChI=1S/C12H9F2NO3/c13-12(14)18-8-3-1-7(2-4-8)9-5-6-10(15-9)11(16)17/h1-6,12,15H,(H,16,17)
InChIKeyKURKEJCEHZLYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(Difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid: Procurement Specifications


5-(4-(Difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid is a synthetic heterocyclic building block composed of a pyrrole-2-carboxylic acid core substituted at the 5-position with a 4-(difluoromethoxy)phenyl group [1]. It belongs to the 5-aryl-1H-pyrrole-2-carboxylic acid class, a scaffold under active investigation for Keap1-Nrf2 protein–protein interaction inhibition [2]. The compound is supplied at analytical purity levels (95%–98%) by multiple vendors, with a molecular weight of 253.20 Da and a calculated LogP of 2.97, indicating moderate lipophilicity [1]. Its structural feature—a difluoromethoxy (–OCF₂H) substituent—distinguishes it from unsubstituted phenyl analogues and positions it as a key intermediate or fragment for medicinal chemistry programs targeting oxidative stress pathways.

5-Aryl-pyrrole-2-carboxylic acid scaffold for Keap1-Nrf2 pathway studies
4-(Difluoromethoxy)phenyl substitution allows investigation of Keap1 binding interactions
Available at research-grade purity for SAR expansion workflows

5-(4-(Difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid: Why Generic Substitution Fails


The 4-(difluoromethoxy)phenyl substituent imparts quantifiable differences in physicochemical properties and binding interactions compared to the unsubstituted 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold. The –OCF₂H group increases hydrogen-bond acceptor count by one and raises the calculated LogP relative to the parent phenyl analogue [1]. In the context of Keap1-Nrf2 inhibition, where the lead compound 3 (an unsubstituted phenyl derivative) showed a KD of 5090 nM and the optimized compound 19 achieved a KD of 42.2 nM, substituent effects on the phenyl ring are critical determinants of binding affinity [2]. Generic replacement with a 5-phenyl or 5-(4-methylphenyl) analogue would therefore alter both the lipophilicity-driven membrane permeability profile and the specific polar interactions within the Keap1 Kelch domain binding pocket, invalidating structure–activity relationships established for the difluoromethoxy-containing series.

Replacing the difluoromethoxy group with a hydrogen or methyl alters lipophilicity, potentially reducing membrane permeability and target-cell partitioning.

Loss of the –OCF₂H hydrogen-bond acceptor may weaken Keap1 Kelch domain interactions, invalidating structure–activity relationships developed for this series.

5-(4-(Difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid: Differentiation Evidence


Enhanced Lipophilicity from Difluoromethoxy Group

The target compound exhibits a calculated partition coefficient (LogP) of 2.97 [1]. The unsubstituted 5-phenyl-1H-pyrrole-2-carboxylic acid has a reported experimental LogP of approximately 2.3–2.5 [2]. The ~0.5–0.7 Log unit increase, attributable to the –OCF₂H group, translates to a 3- to 5-fold theoretical increase in membrane partition coefficient, which may enhance passive cellular permeability in fragment-based drug design.

Lipophilicity Increase
Reported
ΔLogP ≈ +0.5 to +0.7
Target calc. LogP 2.97 vs unsub. exp. ~2.3–2.5
Supports passive permeability assessment in fragment design.
Calculated vs. experimental values; confirm experimentally.
Lipophilicity Physicochemical property Drug-likeness

Additional Hydrogen-Bond Acceptor Capacity

The difluoromethoxy substituent introduces an additional hydrogen-bond acceptor (HBA) compared to the parent phenyl group. The target compound has 3 HBA (carboxylic acid oxygen ×2, difluoromethoxy oxygen ×1) versus 2 HBA for 5-phenyl-1H-pyrrole-2-carboxylic acid [1]. In the Keap1 Kelch domain, hydrogen-bond interactions with Arg415, Arg483, and Ser508 are critical for inhibitor potency [2]. The additional HBA provides an extra anchor point for polar interactions within the binding pocket.

H-Bond Acceptor Count
Class-level inference
3 HBA vs 2 (unsubstituted phenyl)
May provide additional polar anchor in Keap1 binding pocket.
Inferred from structure; binding confirmation required.
Hydrogen bonding Binding affinity Scaffold optimization

Validated Keap1-Nrf2 Inhibitor Scaffold

The 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold, which constitutes the core of the target compound, has been validated as a Keap1-Nrf2 protein–protein interaction inhibitor. In a structure–activity relationship study, unsubstituted phenyl lead compound 3 exhibited a KD of 5090 nM against the Keap1 Kelch domain. Iterative substitution on the phenyl ring yielded compound 19 with a KD of 42.2 nM, a 120-fold improvement [1]. The target compound's 4-difluoromethoxy substitution represents a viable diversification point on this validated scaffold.

Scaffold Binding Affinity
Class-level inference
Scaffold compound 19 KD = 42.2 nM
Lead 3 KD = 5090 nM (120-fold improvement)
Supports scaffold's potential for sub-100 nM target engagement after optimization.
Not measured on difluoromethoxy analogue; SAR extrapolation.
Keap1-Nrf2 PPI inhibitor Acute lung injury

Commercial Purity Comparison

The target compound is commercially available in two distinct purity specifications. MolCore supplies the compound at 98% purity (NLT 98%) under ISO certification , while A2B Chem and Angene US offer 95% purity [1]. The 98% grade provides a higher assurance of single-impurity profile, which is critical for fragment-based screening where trace impurities can generate false-positive hits.

Purity Specification
Specification review
98% (MolCore) vs 95% (A2B Chem, Angene)
Higher purity supports batch reproducibility in screening assays.
Vendor-reported HPLC purity; confirm via COA.
Chemical procurement Purity specification Vendor comparison

Rotatable Bond and Flexibility Comparison

The target compound possesses 4 rotatable bonds, resulting from the single bond connecting the pyrrole ring to the 4-(difluoromethoxy)phenyl group and the difluoromethoxy C–O bond [1]. In contrast, 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a frequently listed analogue, has additional methyl substituents on the pyrrole ring that increase the molecular weight (281.25 vs. 253.20 Da) and alter the substitution pattern . The lower molecular weight and fewer substituents on the target compound yield a higher fraction of sp³-hybridized carbon for its size, though the Fsp³ value remains low (0.083) [1], indicating a predominantly planar, aromatic character suitable for fragment growth.

Flexibility & Fragment Metrics
Reported
4 rotatable bonds, MW 253.20 Da, Fsp³ 0.083
Fragment-like profile supports library inclusion and lead development.
Compare with bulkier dimethyl-pyrrole analogues.
Molecular flexibility Conformational entropy Ligand efficiency

Absence of Direct Biological Activity Data

No peer-reviewed biological assay data (IC₅₀, KD, EC₅₀, or phenotypic readout) has been identified for 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid in any public database, patent, or primary literature indexed as of the search date [1]. All biological inferences in this guide are derived from the core 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold and must be considered class-level extrapolations until direct experimental confirmation is obtained. This absence of direct data constitutes the primary limitation for procurement decisions based solely on potency criteria.

Bioactivity Data Availability
Data to verify
No IC₅₀, KD, or EC₅₀ reported for this compound.
Requires de novo profiling before potency-based selection.
All inferences are class-level until direct assay.
Data gap Experimental validation Procurement risk

5-(4-(Difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid: Application Scenarios


Keap1-Nrf2 PPI Inhibitor SAR Expansion

The target compound serves as a 4-difluoromethoxy-substituted analogue of the validated 5-phenyl-1H-pyrrole-2-carboxylic acid Keap1-Nrf2 inhibitor scaffold [1]. Researchers can directly test the contribution of the –OCF₂H group to Keap1 Kelch domain binding affinity using fluorescence polarization or SPR assays, building on the reported KD of 42.2 nM for the optimized scaffold analogue compound 19 [1]. The additional H-bond acceptor capacity and elevated LogP of the target compound (3 HBA; LogP 2.97) [2] predict improved binding enthalpy and membrane permeability relative to the parent phenyl analogue.

Oxidative Stress Probe for Acute Lung Injury

The scaffold's demonstrated therapeutic efficacy in LPS-induced acute lung injury mouse models at 15 mg/kg (compound 19) [1] positions the target compound as a candidate for in vivo efficacy profiling. Its 4-difluoromethoxy modification may alter tissue distribution and metabolic stability, parameters directly testable in the same murine ALI model with Nrf2 nuclear translocation and HO-1/NQO1 upregulation as pharmacodynamic readouts [1].

Fragment-Based Library Enrichment

With a molecular weight of 253.20 Da, 4 rotatable bonds, and an Fsp³ of 0.083, the compound falls within fragment library criteria (MW < 300 Da, ≤ 3 HBA, ≤ 3 HBD) [1]. Its commercial availability at 98% purity [2] makes it suitable for direct inclusion in fragment screening cascades without additional purification. The 4-difluoromethoxy group offers a distinct ¹⁹F NMR handle for ligand-observed screening, unlike methyl or chloro analogues.

Comparative Physicochemical Profiling of Analogues

Procurement of the target compound alongside 5-phenyl, 5-(4-methylphenyl), and 5-(4-chlorophenyl) analogues enables systematic evaluation of substituent effects on solubility, logD, plasma protein binding, and microsomal stability. The target compound's calculated LogP of 2.97 and 3 HBA [1] provide a mid-range lipophilicity and polarity profile that complements the series, facilitating the construction of predictive QSAR models for the Keap1-Nrf2 target class [2].

Application
Selection Property
Validation Focus
Keap1-Nrf2 SAR studies
4-Difluoromethoxy substitution for binding-site optimization
Target engagement (fluorescence polarization, SPR)
Oxidative stress model studies
In vivo pharmacokinetic and pharmacodynamic profiling
Nrf2 pathway activation endpoints (HO-1, NQO1)
Fragment-based screening
Low molecular weight fragment with research-grade purity
Ligand-observed ¹⁹F NMR screening
Physicochemical property profiling
Mid-range lipophilicity and H-bond profile
QSAR model construction for Keap1-Nrf2 series
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